molecular formula C6H11ClF3NO B13909429 (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B13909429
M. Wt: 205.60 g/mol
InChI Key: KMOIJADIGXGKHR-TYSVMGFPSA-N
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Description

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the trifluoromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both the piperidine ring and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(3R,5R)-5-(trifluoromethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1

InChI Key

KMOIJADIGXGKHR-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)C(F)(F)F.Cl

Canonical SMILES

C1C(CNCC1O)C(F)(F)F.Cl

Origin of Product

United States

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